molecular formula C14H20N4O B6115038 N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide

Numéro de catalogue B6115038
Poids moléculaire: 260.33 g/mol
Clé InChI: SJTISAIYAXGENT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide, also known as DMQX, is a compound that has been extensively studied for its pharmacological properties. DMQX is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation.

Mécanisme D'action

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors that are involved in fast synaptic transmission. When glutamate binds to the AMPA receptor, it causes the receptor to open and allows positively charged ions such as sodium and calcium to enter the cell. This process leads to depolarization of the membrane potential and the generation of an action potential. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide blocks the binding of glutamate to the AMPA receptor, thereby preventing the opening of the receptor channel and the subsequent influx of ions.
Biochemical and Physiological Effects
The blockade of AMPA receptors by N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has several biochemical and physiological effects. It has been shown that N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can inhibit the induction of LTP, a process that is thought to underlie learning and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can also reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing and drug addiction. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can reduce the excitotoxicity that is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has several advantages for lab experiments. It is a highly selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide is also stable and can be easily synthesized in large quantities. However, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has some limitations for lab experiments. It has a short half-life and can rapidly degrade in solution, which requires careful handling and storage. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide. One area of interest is the role of AMPA receptors in drug addiction and relapse. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in drug addiction. Further research is needed to investigate the potential therapeutic use of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide in treating drug addiction. Another area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been shown to reduce excitotoxicity in animal models of these diseases, which suggests that it may have therapeutic potential. Further research is needed to investigate the efficacy and safety of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide in treating these diseases.

Méthodes De Synthèse

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(dimethylamino)ethylamine to form the intermediate 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with 3-butenoyl chloride to produce N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide. The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and stable compound.

Applications De Recherche Scientifique

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has been shown that N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has also been used to study the role of AMPA receptors in drug addiction, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]but-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-6-13(19)16-11-7-5-8-12-10(11)9-15-14(17-12)18(2)3/h4,9,11H,1,5-8H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTISAIYAXGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.